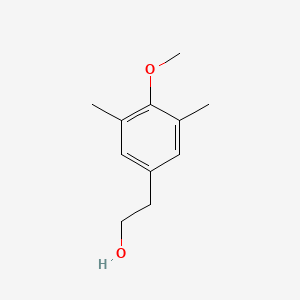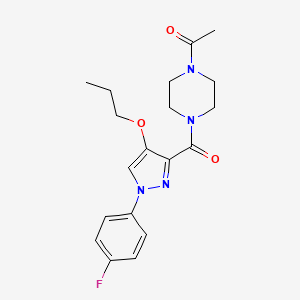
1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a chemical compound that has gained attention due to its interesting chemical structure and potential applications in various fields, including pharmacology and material sciences. This compound features a pyrazole ring, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves the formation of the pyrazole core followed by functional group modifications.
A common starting material is 4-fluorobenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and propoxylation to introduce the necessary functional groups.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using automated synthesis processes, which may involve continuous flow reactors for improved efficiency and safety.
Key steps such as the formation of the piperazine ring and its subsequent attachment to the pyrazole core are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the propoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl group within the pyrazole structure, often using reagents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution conditions: Base or acid catalysts depending on the reaction specifics.
Major Products Formed:
Oxidation can yield corresponding ketones or carboxylic acids.
Reduction typically produces alcohols or amines.
Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Explored for its potential activity as an enzyme inhibitor.
Investigated in drug discovery programs for its ability to interact with specific biological targets.
Medicine:
Industry:
Used in the development of advanced materials, such as polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism by which 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can influence biochemical pathways by either inhibiting or activating these targets, leading to potential therapeutic effects.
Molecular Targets and Pathways:
Enzyme inhibition: May bind to the active site of enzymes, preventing substrate access.
Receptor modulation: Can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-(4-piperazinyl)propan-1-one
1-(4-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
Comparison:
1-(4-fluorophenyl)-3-(4-piperazinyl)propan-1-one: Lacks the pyrazole ring, making it structurally simpler and possibly less versatile in its applications.
1-(4-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone: The chlorine substitution can affect the compound's reactivity and binding properties compared to the fluorine substitution.
Conclusion
1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a compound with significant potential in scientific research and industrial applications due to its complex structure and versatile chemical reactivity. Whether it's in the lab developing new pharmaceuticals or creating novel materials, this compound offers intriguing possibilities.
Properties
IUPAC Name |
1-[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-3-12-27-17-13-24(16-6-4-15(20)5-7-16)21-18(17)19(26)23-10-8-22(9-11-23)14(2)25/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDTHDKQOKUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453419.png)
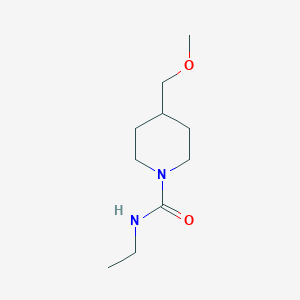
![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)
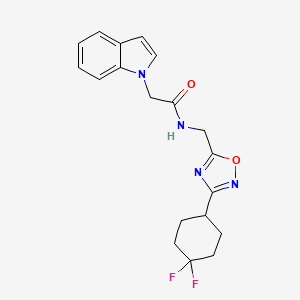
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)

![13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2453429.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![N-(2-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2453434.png)
![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)
![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2453438.png)
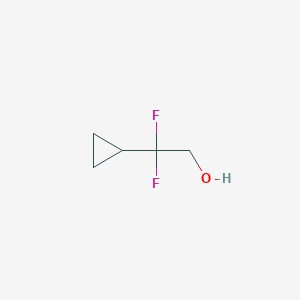
![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)
